molecular formula C14H22N2O B12708655 Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine CAS No. 87505-29-1

Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine

Cat. No.: B12708655
CAS No.: 87505-29-1
M. Wt: 234.34 g/mol
InChI Key: OYLUZRMANCEOHW-UHFFFAOYSA-N
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Description

Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine is a complex organic compound with a unique structure that includes an oxazocin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazocin ring and the introduction of the phenylethyl group. Common reagents used in these reactions include amines, aldehydes, and catalysts that facilitate ring closure and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require specific performance characteristics.

Mechanism of Action

The mechanism of action of Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-1,5-oxazocin-5(6H)-amine: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine: Lacks the tetrahydro modification, affecting its reactivity and stability.

Uniqueness

Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine is unique due to the presence of both the tetrahydro modification and the phenylethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, and enhances its potential for various applications in scientific research and industry.

Properties

CAS No.

87505-29-1

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-(1-phenylethyl)-1,5-oxazocan-5-amine

InChI

InChI=1S/C14H22N2O/c1-13(14-7-3-2-4-8-14)15-16-9-5-11-17-12-6-10-16/h2-4,7-8,13,15H,5-6,9-12H2,1H3

InChI Key

OYLUZRMANCEOHW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NN2CCCOCCC2

Origin of Product

United States

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